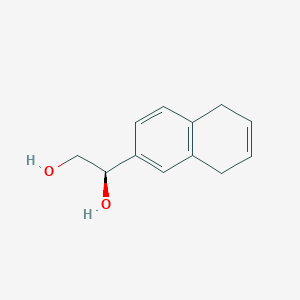
(R)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-1-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It features a naphthyl group attached to a chiral ethanediol moiety, making it a valuable building block for the synthesis of various enantioenriched compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol typically involves the enantioselective reduction of 2-naphthyl ketones. One common method is the asymmetric reduction of 2-acetylnaphthalene using chiral catalysts or reagents. For example, the use of chiral oxazaborolidine catalysts in the presence of borane can yield the desired chiral diol with high enantioselectivity .
Industrial Production Methods
Industrial production of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas to reduce 2-naphthyl ketones to the corresponding chiral diols. The reaction conditions are optimized to achieve high yields and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can yield hydrocarbons or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Borane or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: 2-naphthyl diketones or carboxylic acids.
Reduction: 2-naphthyl alcohols or hydrocarbons.
Substitution: 2-naphthyl halides or ethers.
Scientific Research Applications
®-(-)-1-(2-Naphthyl)-1,2-ethanediol has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of chiral drugs and bioactive molecules.
Industry: The compound is employed in the production of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism by which ®-(-)-1-(2-Naphthyl)-1,2-ethanediol exerts its effects depends on its specific application. In asymmetric synthesis, the chiral diol interacts with substrates and catalysts to induce enantioselectivity. The molecular targets and pathways involved include coordination with metal catalysts and hydrogen bonding with substrates, leading to the formation of enantioenriched products.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol: The enantiomer of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol, with opposite optical rotation.
2-Naphthylmethanol: A related compound with a single hydroxyl group attached to the naphthyl ring.
2-Naphthylamine: A compound with an amino group attached to the naphthyl ring.
Uniqueness
®-(-)-1-(2-Naphthyl)-1,2-ethanediol is unique due to its chiral nature and the presence of two hydroxyl groups, which make it a versatile building block for the synthesis of various enantioenriched compounds. Its ability to induce enantioselectivity in reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-2,5-7,12-14H,3-4,8H2/t12-/m0/s1 |
InChI Key |
JXEVRCMCTBQCHC-LBPRGKRZSA-N |
Isomeric SMILES |
C1C=CCC2=C1C=CC(=C2)[C@H](CO)O |
Canonical SMILES |
C1C=CCC2=C1C=CC(=C2)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















